Product packaging for 3-(3-Fluoro-4-methoxyphenyl)piperidine(Cat. No.:CAS No. 1044768-72-0)

3-(3-Fluoro-4-methoxyphenyl)piperidine

Cat. No.: B3374865
CAS No.: 1044768-72-0
M. Wt: 209.26 g/mol
InChI Key: BHMIZWOGDWEVOB-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Scaffolds in Modern Chemical Research

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most crucial building blocks in medicinal chemistry. nih.gov Its saturated, three-dimensional structure is a prevalent feature in a vast array of natural products, particularly alkaloids, and synthetic pharmaceuticals. lifechemicals.com Analyses of drugs approved by the U.S. Food and Drug Administration (FDA) show that piperidine is the most common N-heterocycle found in small-molecule therapeutics. chim.it This prevalence is due to the scaffold's ability to confer desirable physicochemical and pharmacokinetic properties to a molecule.

Contextualization of 3-(3-Fluoro-4-methoxyphenyl)piperidine within Fluorinated Heterocyclic Chemistry

The strategic incorporation of fluorine into drug candidates is a powerful and widely used tool in medicinal chemistry. scilit.com Since the approval of the first fluorinated drug, fludrocortisone, in 1954, the number of fluorine-containing pharmaceuticals has grown exponentially, with over 20% of all medications now containing at least one fluorine atom. tandfonline.comrsc.org The fusion of fluorine chemistry with heterocyclic scaffolds, such as piperidine, creates a particularly valuable class of compounds. scilit.comnih.gov

The compound this compound is a clear example of this design strategy. The introduction of a fluorine atom can profoundly alter a molecule's properties. chim.it Key effects include:

Modulation of Basicity (pKa) : A fluorine atom, due to its strong electron-withdrawing nature, can lower the pKa of nearby basic groups, such as the piperidine nitrogen. nih.govscientificupdate.com This can be critical for optimizing a drug's binding affinity, membrane permeability, and for reducing off-target effects like hERG potassium ion channel binding. scientificupdate.com

Metabolic Stability : The carbon-fluorine bond is exceptionally strong and not commonly found in nature, making it more resistant to metabolic cleavage by enzymes like cytochrome P450. tandfonline.com This can increase a drug's half-life and bioavailability.

Conformational Control : Fluorine substitution can influence the conformational preferences of the piperidine ring, which can be exploited to lock the molecule into a bioactive shape. chim.it The fluorine atom in the 3-position of the piperidine ring in the target compound likely has a significant impact on its preferred three-dimensional arrangement.

The presence of both a fluorine atom and a methoxy (B1213986) group on the phenyl ring of this compound allows for fine-tuning of its electronic and lipophilic properties, making it a molecule of significant interest in the exploration of new chemical space for drug discovery.

Overview of Current Research Trajectories for Aryl-Substituted Piperidine Architectures

Research into aryl-substituted piperidines is a dynamic field focused on the synthesis and biological evaluation of structurally diverse compounds. A major trajectory involves the development of novel and efficient synthetic methodologies to access these scaffolds. For instance, methods utilizing superacid activation of piperidones have been developed to create diarylpiperidines in high yields. nih.govacs.org Another key area is asymmetric synthesis to control the stereochemistry of substituted piperidines, as the specific arrangement of substituents can dramatically influence biological activity. thieme-connect.comacs.org Kinetic resolution of 2-aryl-4-methylenepiperidines, for example, allows for the separation of enantiomers and the creation of enantioenriched, functionalizable piperidine fragments. acs.org

The biological applications of these architectures are broad. Aryl-substituted piperidines are being investigated for a range of therapeutic targets. Studies have shown their potential as anticancer agents, with specific substitution patterns leading to significant cytotoxic effects against various cancer cell lines. nih.gov Other research has explored their use as antioxidants and for the treatment of neurodegenerative conditions like Alzheimer's disease. ajchem-a.com The general trend is to synthesize libraries of related aryl-piperidine analogs to establish clear structure-activity relationships (SAR), guiding the design of more potent and selective compounds. chemrxiv.orgnih.gov This involves systematically modifying the aryl ring substituents and the substitution pattern on the piperidine core to optimize biological activity and drug-like properties. nih.gov

Research Gaps and Future Directions in the Study of this compound

While the broader classes of fluorinated heterocycles and aryl-piperidines are well-researched, a specific and detailed investigation into this compound is not prominent in the current literature. This represents a significant research gap. The unique combination of the 3-fluoro and 4-methoxy substituents on the phenyl ring attached to the piperidine core suggests a rich area for exploration.

Future research should focus on several key areas:

Stereoselective Synthesis : Developing a robust and efficient synthetic route to produce enantiomerically pure forms of this compound is a critical first step. The stereochemistry at the 3-position of the piperidine ring is likely to be a crucial determinant of biological activity.

Biological Screening : Given the wide range of activities reported for similar structures, this compound should be subjected to broad biological screening. Based on research into analogous compounds, promising areas for investigation include its potential as a dopamine (B1211576) receptor antagonist, an anticancer agent, or a modulator of other central nervous system targets. nih.govchemrxiv.org

Structure-Activity Relationship (SAR) Studies : Synthesis and evaluation of a series of analogs would be highly valuable. This could involve modifying the position of the fluorine and methoxy groups on the aromatic ring or introducing other substituents to systematically probe the structural requirements for biological activity.

Closing these research gaps will provide a comprehensive understanding of the chemical and biological nature of this compound and could uncover its potential as a lead compound for drug development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16FNO B3374865 3-(3-Fluoro-4-methoxyphenyl)piperidine CAS No. 1044768-72-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-fluoro-4-methoxyphenyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c1-15-12-5-4-9(7-11(12)13)10-3-2-6-14-8-10/h4-5,7,10,14H,2-3,6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMIZWOGDWEVOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CCCNC2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901296635
Record name 3-(3-Fluoro-4-methoxyphenyl)piperidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1044768-72-0
Record name 3-(3-Fluoro-4-methoxyphenyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1044768-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Fluoro-4-methoxyphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901296635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 3 Fluoro 4 Methoxyphenyl Piperidine and Its Stereoisomers

Retrosynthetic Analysis of 3-(3-Fluoro-4-methoxyphenyl)piperidine

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For this compound, a primary disconnection can be made at the C-N bond of the piperidine (B6355638) ring, suggesting a cyclization of a suitable amino-aldehyde or amino-ketone precursor. Another key disconnection is at the C-C bond between the piperidine ring and the fluorinated aryl group. This suggests a coupling reaction, such as a Suzuki or Heck coupling, between a piperidine-derived organometallic or halide species and a fluorinated aryl boronic acid or halide.

A common retrosynthetic approach involves the dearomatization of a corresponding pyridine (B92270) derivative. springernature.com The synthesis could start from 3-fluoro-4-methoxyaniline (B107172) and a suitable C5 synthon to construct the piperidine ring. Alternatively, a pre-formed piperidine scaffold can be functionalized with the 3-fluoro-4-methoxyphenyl group. The choice of strategy often depends on the desired stereochemistry and the availability of starting materials.

Development of Stereoselective Synthetic Routes

Achieving high stereoselectivity is a critical aspect of modern organic synthesis, especially for chiral drug candidates. Various methods have been developed to control the stereochemistry at the C3 and C4 positions of the piperidine ring.

Asymmetric Catalytic Hydrogenation Approaches to Piperidine Ring Formation

Asymmetric hydrogenation is a powerful tool for the enantioselective synthesis of chiral piperidines from prochiral pyridinium (B92312) salts or tetrahydropyridines. dicp.ac.cnnih.govacs.org This method often employs chiral transition metal catalysts, such as those based on rhodium, iridium, or ruthenium, with chiral phosphine (B1218219) ligands. dicp.ac.cnacs.org For the synthesis of chiral 3-arylpiperidines, the asymmetric hydrogenation of the corresponding pyridinium salt can provide the desired enantiomer with high enantiomeric excess (ee). nih.gov

Recent advancements have focused on the development of more robust and selective catalysts. For instance, rhodium-catalyzed asymmetric hydrogenation has been successfully applied to the synthesis of various chiral piperidines. dicp.ac.cn The choice of the N-substituent on the pyridine ring can significantly influence the stereochemical outcome of the hydrogenation.

A notable strategy involves the rhodium-catalyzed dearomatization–hydrogenation of fluoropyridines, which allows for the highly diastereoselective formation of all-cis-(multi)fluorinated piperidines. springernature.com This process often utilizes a rhodium-carbene catalyst in the presence of a boron-based reducing agent like pinacol (B44631) borane (B79455) (HBpin) and hydrogen gas. springernature.com However, challenges such as catalyst poisoning and hydrodefluorination can occur. springernature.com To overcome these issues, palladium-catalyzed hydrogenation has been developed as a complementary method, showing good chemoselectivity in reducing fluoropyridines while tolerating other aromatic systems. acs.orgnih.gov

Diastereoselective Cyclization Strategies

Diastereoselective cyclization reactions offer another avenue for controlling the stereochemistry of substituted piperidines. These methods typically involve the ring closure of an acyclic precursor containing one or more stereocenters, which then direct the stereochemical outcome of the newly formed ring.

One such strategy is the aza-Prins cyclization, which involves the reaction of a homoallylic amine with an aldehyde to form a 2,4,6-trisubstituted piperidine. core.ac.uk The stereoselectivity is controlled by the conformation of the intermediate N-acyliminium ion. core.ac.uk Another approach is the nitro-Mannich reaction followed by ring closure, which has been used to synthesize 2,3,6-trisubstituted piperidines with good diastereocontrol. nih.gov The relative stereochemistry between C-2 and C-3 can be influenced by kinetic or thermodynamic protonation of a nitronate intermediate. nih.gov

Furthermore, oxidative ring cleavage of unsaturated cyclic precursors followed by a double reductive amination with a chiral amine can lead to the formation of substituted piperidines with controlled stereochemistry. nih.govproquest.com The choice of the chiral amine and reaction conditions can influence the diastereomeric ratio of the final product. nih.gov

Biocatalytic Synthesis and Enzymatic Deracemization for Chiral Purity

Biocatalysis has emerged as a powerful and sustainable tool for the synthesis of enantiomerically pure compounds. acs.orgmdpi.com Enzymes such as transaminases, oxidases, and reductases can catalyze reactions with high stereo- and regioselectivity under mild conditions. mdpi.commdpi.com

For the synthesis of chiral piperidines, ω-transaminases can be employed in the asymmetric synthesis from a prochiral ketone or in the kinetic resolution of a racemic amine. mdpi.com A particularly effective strategy is deracemization, where a racemic amine is converted into a single enantiomer with a theoretical yield of 100%. mdpi.com This process often involves a pair of stereocomplementary enzymes or a single enzyme in a cascade reaction. mdpi.com

A chemo-enzymatic approach combining chemical synthesis with biocatalysis has been developed for the asymmetric dearomatization of activated pyridines. acs.org This method uses an amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereodefined 3-substituted piperidines with high enantiomeric excess. acs.org

Novel Ring-Closing Methodologies for Substituted Piperidines

Ring-closing metathesis (RCM) has become a prominent method for the construction of various carbo- and heterocyclic rings, including piperidines. semanticscholar.org This reaction, typically catalyzed by ruthenium-based catalysts, involves the intramolecular reaction of a diene to form a cyclic olefin. semanticscholar.org RCM offers good functional group tolerance, although the presence of basic nitrogen atoms can sometimes affect the reaction yield. semanticscholar.org

Another innovative approach is the oxidative ring opening of cyclic olefins, such as substituted indenes or cyclopentenes, to form reactive diformyl intermediates. nih.govproquest.com These intermediates can then undergo a ring-closing step with a primary amine via double reductive amination to afford substituted piperidines. nih.govproquest.com This method allows for ring expansion and the creation of structurally diverse azaheterocycles. nih.govproquest.com

Palladium-Catalyzed and Rhodium-Catalyzed Approaches to Fluorinated Aryl Piperidines

Palladium and rhodium catalysts are extensively used in cross-coupling reactions to form C-C and C-N bonds, providing efficient routes to aryl-substituted heterocycles. nih.govajchem-a.comnih.govrsc.org

Palladium-catalyzed C-H arylation has emerged as a powerful tool for the direct functionalization of saturated heterocycles like piperidine. acs.org This method allows for the formation of a C-C bond between the piperidine ring and an aryl group, often with high regio- and stereoselectivity. The use of a directing group on the piperidine nitrogen can facilitate the arylation at a specific position. acs.org Palladium-catalyzed reductive Heck coupling is another valuable method for constructing highly substituted piperidine rings. nih.gov

Rhodium-catalyzed asymmetric carbometalation of dihydropyridines with arylboronic acids represents a key step in a three-step process to access enantioenriched 3-arylpiperidines. nih.gov This reductive Heck-type reaction provides 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity, which can then be reduced to the corresponding piperidines. nih.gov Rhodium catalysts are also employed in the carbonylative arylation of alkynes with arylboronic acids, offering a route to 5-aryl-2(5H)-furanones, which can be precursors to substituted piperidines. rsc.org

The development of catalysts for the direct C-H fluorination of arenes is an active area of research. springernature.com While direct electrophilic fluorination of unactivated arenes is challenging, palladium(IV)-fluoride complexes have shown promise in catalyzing this transformation. springernature.com

Compound Information Table

Compound Name
This compound
Pinacol borane
Preclamol
Niraparib
(+)-CP-99994
(3S,4R)-(−)-trans-4-(4′-fluorophenyl)-3-hydroxymethyl-N-methylpiperidine
(−)-paroxetine
(R)-(-)-coniine
(S)-(+)-coniine
MK-0731
Sitagliptin
GSK2879552
Boceprevir

Below is an interactive data table summarizing key aspects of the synthetic methodologies discussed.

Interactive Data Table: Synthetic Methodologies for this compound and Analogs
Methodology Key Features Catalyst/Reagent Examples Advantages Challenges Relevant Citations
Asymmetric Catalytic Hydrogenation Enantioselective reduction of pyridinium salts or tetrahydropyridines.Rhodium, Iridium, Ruthenium complexes with chiral ligands. dicp.ac.cnnih.govacs.orgHigh enantioselectivity.Catalyst poisoning, hydrodefluorination. springernature.com springernature.comdicp.ac.cnnih.govacs.orgacs.orgnih.gov
Diastereoselective Cyclization Stereocontrolled ring formation from acyclic precursors.Chiral amines, aza-Prins cyclization, nitro-Mannich reaction. core.ac.uknih.govnih.govproquest.comGood control over relative stereochemistry.Substrate-dependent diastereoselectivity. nih.gov core.ac.uknih.govnih.govproquest.com
Biocatalysis Use of enzymes for stereoselective synthesis.Transaminases, oxidases, reductases. mdpi.commdpi.comHigh selectivity, mild conditions, sustainable.Enzyme stability and availability. acs.orgmdpi.commdpi.com
Ring-Closing Metathesis (RCM) Intramolecular cyclization of dienes.Ruthenium-based catalysts (e.g., Grubbs catalyst). semanticscholar.orgGood functional group tolerance.Potential for low yields with basic amines. semanticscholar.org semanticscholar.org
Palladium/Rhodium Catalysis Cross-coupling and C-H activation reactions.Pd(OAc)₂, [Rh(cod)Cl]₂, various phosphine ligands. nih.govacs.orgHigh efficiency in C-C and C-N bond formation.Catalyst cost, ligand sensitivity. nih.govnih.govrsc.orgacs.orgspringernature.com

Optimization of Reaction Conditions and Yields for Scalable Synthesis

Solvent Effects on Reaction Efficiency and Selectivity

For Buchwald-Hartwig aminations, which form a C-N bond between an aryl halide and an amine, the choice of solvent can influence reaction rates and even enable greener synthetic protocols. Research has demonstrated that these reactions can be performed under solvent-free (neat) conditions, offering an eco-friendly alternative to traditional organic solvents. nih.gov The polarity and hydrogen-bond donating ability of aprotic solvents can also play a significant role. In the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with piperidine, solvents capable of hydrogen bonding were found to assist in the departure of the fluoride (B91410) leaving group, thereby altering the rate-determining step of the reaction. chemicalbook.com

The following table illustrates the impact of different solvent systems on the yield of a model Suzuki-Miyaura reaction, highlighting the importance of solvent selection in optimizing the synthesis of biaryl compounds.

Table 1: Effect of Solvent on a Model Suzuki-Miyaura Coupling Reaction

Entry Solvent System Yield (%)
1 Toluene/Water 85
2 Dioxane/Water 92
3 Ethylene Glycol (neat) 95
4 Water/Acetonitrile (B52724) (4:1) 90
5 2-MeTHF/Water 88

Data is representative of typical Suzuki-Miyaura optimization studies.

Catalyst Loading and Ligand Optimization Studies

The catalyst system, comprising a metal precursor (typically palladium) and a ligand, is the engine of the cross-coupling reaction. Minimizing catalyst loading is crucial for scalable synthesis to reduce costs and minimize toxic metal contamination in the final product. mdpi.com For pharmaceutical applications, reducing palladium loading to below 0.2 mol% is a significant goal. mdpi.com Optimization studies have shown that catalyst loading in Suzuki-Miyaura reactions can sometimes be lowered to as little as 0.0025 mol% without compromising efficiency. researchgate.net

The choice of ligand is equally critical, as it stabilizes the metal center, influences its reactivity, and facilitates the key steps of the catalytic cycle (oxidative addition and reductive elimination). numberanalytics.com For the Buchwald-Hartwig coupling of piperidines, N-heterocyclic carbene (NHC) palladium complexes have been identified as highly competent precatalysts. thieme-connect.com The use of specific ligands, such as Sphos, can enable challenging couplings of heteroaryl chlorides in aqueous media at mild temperatures. nih.gov

The tables below present data from optimization studies on catalyst and ligand selection for representative cross-coupling reactions, which are foundational for the synthesis of this compound.

Table 2: Optimization of Catalyst Loading in a Model Suzuki-Miyaura Reaction

Entry Catalyst Catalyst Loading (mol%) Yield (%)
1 Pd(PPh₃)₄ 2.0 95
2 Pd(dppf)Cl₂ 1.0 98
3 Pd(OAc)₂/SPhos 0.5 97
4 Pd/C 5.0 75
5 Pd(II)/Metformin Complex 0.01 92

Data is compiled from various Suzuki-Miyaura optimization reports. mdpi.comresearchgate.net

Table 3: Ligand Screening for a Model Buchwald-Hartwig Amination of Piperidine

Entry Ligand Catalyst Precursor Yield (%)
1 XPhos Pd(OAc)₂ 94
2 RuPhos Pd₂(dba)₃ 91
3 P(o-Tol)₃ Pd(OAc)₂ 78
4 IPr (NHC Ligand) [Pd(allyl)Cl]₂ 96
5 None Pd(dppf)Cl₂ 45

Data is representative of typical Buchwald-Hartwig optimization studies for piperidine arylation. thieme-connect.comrsc.org

Synthesis of Precursors and Key Intermediates for this compound

The construction of this compound relies on the availability of two key building blocks: a piperidine synthon and an appropriately substituted phenyl precursor.

The aryl fragment is typically sourced from precursors like 3-fluoro-4-methoxybromobenzene or 3-fluoro-4-methoxyphenylboronic acid . The synthesis of 3-fluoro-4-methoxybromobenzene can be achieved by the direct bromination of 2-fluoroanisole (B128887) using bromine in a solvent like chloroform. prepchem.com The corresponding boronic acid is commercially available but can be synthesized from the bromo-precursor via lithium-halogen exchange followed by reaction with a borate (B1201080) ester, such as trimethyl borate or triisopropyl borate, a method well-established for similar structures. chemimpex.comchemicalbook.com

The piperidine fragment can be synthesized through several routes. A prominent method involves the catalytic hydrogenation of a corresponding pyridine derivative. The reduction of fluorinated pyridines to the corresponding piperidines is a robust method, often employing a heterogeneous palladium catalyst, such as palladium hydroxide (B78521) on carbon (Pd(OH)₂/C), in an acidic medium like methanolic HCl. acs.orgnih.gov This approach is highly diastereoselective, typically yielding the cis-isomer. acs.orgnih.gov Alternatively, a one-pot dearomatization-hydrogenation process using a rhodium-carbene catalyst with pinacol borane can also produce all-cis-fluorinated piperidines. nih.govspringernature.com

Another key intermediate strategy involves using a pre-formed piperidine ring, such as N-Boc-3-piperidone . This important precursor can be synthesized from 3-hydroxypyridine. The process involves N-benzylation, reduction of the pyridine ring to a piperidine with sodium borohydride, protection of the nitrogen with a Boc group, and finally, oxidation of the hydroxyl group to a ketone. google.com The resulting N-Boc-3-piperidone can then be used in various reactions to form the desired C-C bond at the 3-position. Asymmetric reduction of N-Boc-3-piperidone using biocatalysts like aldo-keto reductases can provide access to chiral (S)-N-Boc-3-hydroxypiperidine, a key intermediate for stereospecific syntheses. nih.govresearchgate.net

The table below outlines a representative synthetic sequence for a key piperidine precursor.

Table 4: Synthetic Route to N-Boc-3-piperidone from 3-Hydroxypyridine

Step Reactant Reagents Product Yield (%)
1 3-Hydroxypyridine Benzyl bromide N-Benzyl-3-hydroxypyridinium salt ~95
2 N-Benzyl-3-hydroxypyridinium salt Sodium borohydride N-Benzyl-3-hydroxypiperidine ~85
3 N-Benzyl-3-hydroxypiperidine Di-tert-butyl dicarbonate, Pd/C, H₂ N-Boc-3-hydroxypiperidine ~90
4 N-Boc-3-hydroxypiperidine DMSO, Oxalyl chloride N-Boc-3-piperidone >90

Yields are approximate based on reported procedures for analogous syntheses. google.com

Sophisticated Structural Elucidation and Conformational Analysis of 3 3 Fluoro 4 Methoxyphenyl Piperidine

High-Resolution NMR Spectroscopy for Complete Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the precise assignment of all proton (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei, as well as the elucidation of through-bond and through-space connectivities.

¹H, ¹³C, ¹⁹F NMR for Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of 3-(3-Fluoro-4-methoxyphenyl)piperidine would be expected to exhibit a series of multiplets for the piperidine (B6355638) ring protons, with distinct chemical shifts influenced by their diastereotopic environments and proximity to the substituted phenyl group. The aromatic region would show characteristic splitting patterns arising from the protons on the 3-fluoro-4-methoxyphenyl substituent, with coupling constants indicative of their ortho, meta, and para relationships. The methoxy (B1213986) group would present as a sharp singlet.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The chemical shifts of the piperidine carbons are sensitive to the conformation of the ring and the orientation of the substituent. The aromatic carbons would display shifts influenced by the electron-donating methoxy group and the electron-withdrawing fluorine atom. Carbon-fluorine couplings (¹JCF, ²JCF, ³JCF) would be observable and are highly diagnostic.

¹⁹F NMR spectroscopy is a powerful technique for fluorinated compounds. A single resonance would be expected for the fluorine atom, and its coupling to adjacent protons (³JHF) and carbons provides valuable structural information.

Interactive Data Table: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Predicted ¹⁹F Chemical Shift (ppm)Key Coupling Constants (Hz)
H-2ax3.0 - 3.2C-2: ~50F: ~ -120 to -130²JHH: ~12-14
H-2eq2.5 - 2.7
H-32.8 - 3.0C-3: ~40³JHH: ~3-5 (eq-ax), ~10-12 (ax-ax)
H-4ax1.8 - 2.0C-4: ~30
H-4eq1.6 - 1.8
H-5ax1.8 - 2.0C-5: ~25
H-5eq1.6 - 1.8
H-6ax3.0 - 3.2C-6: ~50
H-6eq2.5 - 2.7
Ar-H6.8 - 7.2C-1': ~145³JHH: ~8-9, ⁴JHH: ~2-3, ⁵JHF: ~1-2
OCH₃~3.8OCH₃: ~56
NH1.5 - 2.5 (broad)C-2': ~115 (d, ²JCF ≈ 15-20)
C-3': ~150 (d, ¹JCF ≈ 240-250)
C-4': ~148 (d, ²JCF ≈ 10-15)
C-5': ~118 (d, ³JCF ≈ 5-8)
C-6': ~113 (d, ⁴JCF ≈ 2-3)

Note: The chemical shifts and coupling constants are estimates based on data from analogous compounds and are subject to solvent and experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for establishing the complete molecular framework and stereochemistry.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. Cross-peaks in the COSY spectrum would confirm the connectivity of protons within the piperidine ring and the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded ¹H and ¹³C atoms. It allows for the unambiguous assignment of the carbon signals based on the already assigned proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH). HMBC is instrumental in connecting the piperidine ring to the 3-fluoro-4-methoxyphenyl substituent. For instance, correlations from the piperidine H-3 proton to the aromatic C-1' and C-2'/C-6' carbons would firmly establish the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about through-space proximity of protons. For this compound, NOESY is critical for determining the preferred conformation of the piperidine ring (chair, boat, or twist-boat) and the orientation of the aryl substituent (axial vs. equatorial). For example, a strong NOE between the axial proton at C-3 and the axial protons at C-5 and C-2 would indicate an equatorial orientation of the phenyl group.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive structural information for a molecule in the solid state. By diffracting X-rays through a single crystal of the compound, a three-dimensional electron density map can be generated, from which the precise atomic coordinates can be determined. While a specific crystal structure for this compound has not been reported, analysis of related structures provides a strong basis for predicting its solid-state characteristics. nih.gov

Elucidation of Absolute Configuration and Torsion Angles

For a chiral molecule like this compound, X-ray crystallography on a single crystal of an enantiomerically pure sample can determine its absolute configuration. The analysis also yields precise bond lengths, bond angles, and, crucially, torsion angles, which define the conformation of the molecule. The torsion angles within the piperidine ring would definitively characterize its pucker (e.g., a chair conformation), and the torsion angle between the piperidine and phenyl rings would describe their relative orientation.

Conformational Preferences of the Piperidine Ring and Substituents

X-ray diffraction data would provide a snapshot of the lowest energy conformation in the crystalline state. For most substituted piperidines, a chair conformation is favored. nih.gov The orientation of the 3-(3-fluoro-4-methoxyphenyl) substituent (axial or equatorial) is a key conformational feature. Generally, bulky substituents at the 3-position of a piperidine ring prefer to occupy the equatorial position to minimize steric strain (1,3-diaxial interactions). This preference would be clearly observable in the crystal structure.

Interactive Data Table: Predicted Crystallographic and Conformational Data for this compound

ParameterPredicted Value/Observation
Crystal SystemMonoclinic or Orthorhombic (Common for similar compounds)
Space GroupP2₁/c or similar centrosymmetric group for a racemate
Piperidine Ring ConformationChair
Phenyl Substituent OrientationEquatorial
Key Torsion Angle (C2-C3-C1'-C2')~40-60° or ~120-140° (Defining phenyl orientation)
Hydrogen BondingN-H···N or N-H···O intermolecular hydrogen bonds likely
Other Intermolecular InteractionsC-H···π, C-H···F interactions may be present

Note: These predictions are based on the crystal structures of analogous 3-arylpiperidine derivatives.

Advanced Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

Advanced mass spectrometry (MS) is an indispensable tool for the structural elucidation of synthetic compounds like this compound. High-resolution mass spectrometry (HRMS) provides a precise measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental composition and confirmation of the molecular formula, C₁₂H₁₆FNO.

Electron ionization (EI) mass spectrometry induces fragmentation of the molecular ion, yielding a characteristic pattern of fragment ions that offers profound insights into the molecule's structure. The fragmentation of this compound is expected to follow pathways characteristic of both the piperidine and the substituted phenyl moieties. youtube.com

The primary fragmentation pathways likely involve α-cleavage, a common process in amines, where the bond adjacent to the nitrogen atom is broken. miamioh.edu For 3-substituted piperidines, this can lead to the formation of several key fragments. Cleavage of the C-C bond between the piperidine ring and the aromatic substituent is a probable event. Another significant fragmentation process involves the piperidine ring itself. Studies on piperidine alkaloids show that the loss of substituents and subsequent ring fragmentation are predominant pathways. scielo.br The fragmentation of fentanyl-related compounds, which also feature a substituted piperidine core, indicates that the substitution position on the piperidine ring significantly influences the resulting mass spectrum. wvu.edu

The fluoromethoxyphenyl group can also undergo characteristic fragmentation. This includes the loss of a methyl radical (•CH₃, 15 Da) from the methoxy group or the elimination of a neutral carbon monoxide molecule (CO, 28 Da). The fragmentation pattern is a composite of these possibilities, and the relative abundance of each fragment ion helps in piecing together the structural puzzle.

A plausible fragmentation pattern under EI-MS is detailed in the table below.

Table 1: Plausible Mass Spectrometry Fragmentation of this compound

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Fragmentation Pathway
209 [C₁₂H₁₆FNO]⁺• Molecular Ion (M⁺•)
194 [C₁₁H₁₁FNO]⁺ Loss of a methyl radical (•CH₃) from the methoxy group.
181 [C₁₂H₁₅FO]⁺ α-cleavage with loss of the NH group.
125 [C₇H₆FO]⁺ Cleavage of the C-C bond between the piperidine and phenyl rings, forming the fluoromethoxyphenyl cation.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides detailed information about the functional groups present in a molecule and offers insights into its conformational state. The spectra are characterized by absorption bands (FT-IR) or scattering peaks (FT-Raman) corresponding to specific vibrational modes of the molecule's covalent bonds.

For this compound, the spectra would exhibit characteristic bands for the N-H group of the secondary amine, the aromatic and aliphatic C-H bonds, the C-O-C ether linkage, the C-F bond, and the aromatic C=C bonds. researchgate.netresearchgate.net

N-H Stretch: A moderate to weak band is expected in the region of 3300-3500 cm⁻¹ for the N-H stretching vibration of the secondary amine in the piperidine ring. researchgate.net

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine ring and the methoxy group are found just below 3000 cm⁻¹.

Aromatic C=C Stretches: The presence of the benzene (B151609) ring will give rise to several sharp bands in the 1450-1600 cm⁻¹ region. researchgate.net

C-O-C (Ether) Stretches: The aryl-alkyl ether linkage is characterized by two distinct stretching vibrations: an asymmetric stretch typically around 1250 cm⁻¹ and a symmetric stretch near 1030-1040 cm⁻¹. researchgate.net

C-F Stretch: The carbon-fluorine bond will produce a strong absorption band in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

CH₂ Bending: The CH₂ groups of the piperidine ring result in bending (scissoring) vibrations around 1450 cm⁻¹. researchgate.net

FT-Raman spectroscopy complements FT-IR, as non-polar bonds and symmetric vibrations often produce strong Raman signals. nih.gov For this molecule, the aromatic ring vibrations and the C-C backbone of the piperidine ring would be prominent in the Raman spectrum. researchgate.netspectrabase.com Subtle shifts in the fingerprint region (below 1500 cm⁻¹) can provide clues about the molecule's conformation, such as the preference for an equatorial versus axial orientation of the substituted phenyl group on the piperidine chair conformer. However, definitive conformational analysis often requires comparison with spectra predicted by computational methods like Density Functional Theory (DFT). nih.gov

Table 2: Expected Vibrational Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
N-H Stretch Secondary Amine 3300 - 3500 Medium-Weak Weak
C-H Stretch Aromatic 3000 - 3100 Medium-Weak Strong
C-H Stretch Aliphatic (CH₂, CH₃) 2850 - 2970 Strong Strong
C=C Stretch Aromatic Ring 1580 - 1610, 1470-1500 Medium-Strong Strong
CH₂ Bend (Scissoring) Piperidine Ring ~1450 Medium Medium
C-O-C Asymmetric Stretch Aryl-Alkyl Ether 1240 - 1260 Strong Medium
C-F Stretch Fluoroaromatic 1100 - 1200 Strong Weak

Circular Dichroism (CD) Spectroscopy for Chiral Analysis (if applicable)

The substitution at the C3 position of the piperidine ring renders this compound a chiral molecule. Therefore, chiroptical techniques like Circular Dichroism (CD) spectroscopy are highly applicable for its stereochemical analysis. Specifically, Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, is a powerful tool for determining the absolute configuration of chiral molecules in solution. wikipedia.org

The application of VCD to assign the absolute configuration involves a synergistic approach combining experimental measurements with quantum chemical calculations. nih.govreading.ac.uk The VCD spectrum of one of the enantiomers would be recorded and then compared to the theoretical spectra calculated for both the (R) and (S) configurations using methods such as Density Functional Theory (DFT). wikipedia.org A match between the experimental and one of the calculated spectra allows for an unambiguous assignment of the absolute configuration.

A study on the structurally analogous compound, (3R,4S)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine, successfully utilized VCD to determine its absolute configuration and predominant conformation. acs.org The results of that study indicated that the piperidine ring exclusively adopts a chair conformation where the substituents occupy equatorial positions to minimize steric hindrance. acs.org

By analogy, it is expected that this compound would also exist predominantly in a chair conformation. The bulky 3-fluoro-4-methoxyphenyl substituent would preferentially occupy the more stable equatorial position. VCD spectroscopy would be exquisitely sensitive to this conformational preference, as the observed VCD signals are highly dependent on the three-dimensional arrangement of the atoms. ru.nl Thus, VCD not only serves to assign the absolute configuration of the chiral center but also to confirm the dominant solution-state conformation of the molecule.

Theoretical and Computational Chemistry Studies on 3 3 Fluoro 4 Methoxyphenyl Piperidine

Quantum Mechanical (QM) Calculations for Electronic Structure

Quantum mechanical calculations are fundamental to understanding the electronic behavior and reactivity of a molecule. These methods provide insights into the geometric and energetic properties of 3-(3-Fluoro-4-methoxyphenyl)piperidine.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. jksus.org It is a widely used for geometry optimization and calculating the energy of molecules. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional, combined with a 6-311++G(d,p) basis set, is a common level of theory for such calculations on organic molecules, providing a good balance between accuracy and computational cost. jksus.orgresearchgate.net

Geometry optimization calculations aim to find the minimum energy structure of the molecule. For this compound, this involves determining the most stable arrangement of its atoms in three-dimensional space. The resulting optimized geometry provides data on bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's shape and steric properties. The table below presents hypothetical optimized geometric parameters for the key structural features of this compound, derived from typical values for similar molecular fragments.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound

ParameterBond/AngleValue
Bond Length (Å) C-F1.35
C-O (methoxy)1.37
C-N (piperidine)1.47
C-C (phenyl-piperidine)1.52
**Bond Angle (°) **C-C-F (phenyl)118.5
C-C-O (phenyl)120.0
C-N-C (piperidine)112.0
Dihedral Angle (°) C-C-C-N (phenyl-piperidine)65.0

Note: The values in this table are illustrative and based on typical bond lengths and angles for similar chemical structures. Actual values would be obtained from specific DFT calculations for this molecule.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent intermediate potential values. jksus.orgnih.gov

For this compound, the MEP map would be expected to show a significant negative potential (red) around the electronegative fluorine and oxygen atoms of the methoxy (B1213986) group. These regions would be the most likely sites for interaction with electrophiles. The hydrogen atoms, particularly those attached to the piperidine (B6355638) ring nitrogen and the aromatic ring, would exhibit a positive potential (blue), making them potential sites for nucleophilic interactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and chemical softness (S). These parameters provide further insights into the molecule's reactivity. The table below presents hypothetical FMO energies and derived parameters for this compound.

Table 2: Hypothetical Frontier Molecular Orbital Parameters of this compound

ParameterValue (eV)
E_HOMO -6.25
E_LUMO -0.95
Energy Gap (ΔE) 5.30
Electronegativity (χ) 3.60
Chemical Hardness (η) 2.65
Chemical Softness (S) 0.19

Note: These values are hypothetical and serve as an illustration of the data obtained from FMO analysis.

NLO (Non-linear Optical) Properties and Hyperpolarizability

Nonlinear optical (NLO) materials are of great interest due to their potential applications in optoelectronics and telecommunications. scholaris.ca The NLO response of a molecule is primarily determined by its first-order hyperpolarizability (β). Computational methods, particularly DFT, can be used to predict the hyperpolarizability of a molecule. scholaris.ca Molecules with large β values are considered promising candidates for NLO materials.

For organic molecules, a large β value is often associated with the presence of electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer. In this compound, the methoxy group can act as an electron donor and the fluoro-substituted phenyl ring can influence the electronic properties. The table below shows hypothetical calculated NLO properties for the title compound, with urea (B33335) often used as a reference compound in such studies.

Table 3: Hypothetical NLO Properties of this compound

PropertyThis compound (a.u.)Urea (a.u.)
β_x 150-
β_y -80-
β_z 25-
β_total 1721

Note: The values are in atomic units (a.u.) and are for illustrative purposes. The total hyperpolarizability (β_total) is calculated from the individual tensor components.

Conformational Analysis via Molecular Mechanics (MM) and QM Methods

The biological activity and physical properties of a molecule are often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformers of a molecule and to determine their relative energies. This can be achieved using both Molecular Mechanics (MM) and Quantum Mechanics (QM) methods. researchgate.netnih.gov For piperidine derivatives, the chair conformation is generally the most stable. nih.gov

Potential Energy Surface Scans

A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational landscape of a molecule by systematically changing one or more of its internal coordinates (e.g., a dihedral angle) and calculating the energy at each step, while optimizing the rest of the geometry. researchgate.netresearchgate.netyoutube.com This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, corresponding to transition states between conformers.

For this compound, a key conformational feature is the orientation of the 3-fluoro-4-methoxyphenyl group relative to the piperidine ring. A PES scan of the dihedral angle defined by the atoms connecting the two rings would reveal the rotational barrier and the preferred conformations. A hypothetical PES scan would likely show distinct energy minima corresponding to specific staggered orientations of the phenyl group with respect to the piperidine ring, which minimize steric hindrance.

Ring Inversion Dynamics of the Piperidine Moiety

The piperidine ring is not static; it exists in a dynamic equilibrium between two chair conformations. The orientation of substituents on the ring, which can be either axial or equatorial, profoundly influences the compound's properties, including its basicity and binding affinity to biological targets. scientificupdate.com For fluorinated piperidines, the position of the fluorine atom is a critical determinant of this conformational preference.

Computational studies, specifically Density Functional Theory (DFT) calculations, are used to determine the free enthalpy differences between conformers. researchgate.net In the case of 3-fluoropiperidine (B1141850) derivatives, there is often a strong preference for the fluorine atom to occupy an axial position. researchgate.net This preference is rationalized by a combination of factors including electrostatic interactions (such as charge-dipole interactions between the C-F bond and a protonated nitrogen), hyperconjugation, and steric hindrance. scientificupdate.comresearchgate.net For instance, in the protonated form, a favorable dipole interaction between the axial C-F bond and the N⁺-H bond can stabilize the axial conformation. scientificupdate.com The specific conformational behavior of this compound would be influenced by the interplay of these forces, with the bulky 3-fluoro-4-methoxyphenyl group also playing a significant role in the steric considerations.

Conformation AttributeInfluencing FactorsSignificance
Fluorine Position Axial vs. EquatorialAffects basicity (pKa) and biological target interaction. scientificupdate.com
Stabilizing Forces Charge-dipole interactions, hyperconjugation, steric repulsion. researchgate.netDetermines the dominant, most stable chair conformation.
Key Interaction C-F···HN⁺Stabilizes the axial fluorine conformation in protonated species. scientificupdate.comnih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can reveal the dynamic behavior of the molecule, particularly when interacting with a biological target such as a protein or receptor. nih.gov These simulations provide a detailed view of the conformational changes, solvent interactions, and the stability of the ligand-protein complex.

The process involves placing the compound within a simulated biological environment (e.g., a water box with ions) and calculating the forces between atoms to model their motion. nih.gov MD simulations can help identify crucial amino acid residues that form stable interactions with the ligand, providing insights that go beyond the static picture offered by molecular docking. nih.gov This information is vital for understanding the mechanism of action and for the structure-based design of more potent and selective analogs.

In Silico Prediction of Molecular Interactions

In silico methods are instrumental in predicting how a molecule like this compound will interact with biological systems, thereby reducing the time and cost associated with laboratory experiments. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov For this compound, docking studies can be used to screen potential biological targets and predict the binding mode and affinity. The process involves placing the 3D structure of the compound into the binding site of a target protein and using a scoring function to estimate the strength of the interaction. researchgate.net

Studies on similar piperidine-based compounds have successfully used docking to understand their binding to targets like the anaplastic lymphoma kinase (ALK) and sigma-1 receptors. nih.govresearchgate.net These studies show that the orientation of the piperidine ring and its substituents is crucial for establishing key interactions, such as hydrogen bonds and hydrophobic contacts, with amino acid residues in the binding pocket. nih.govresearchgate.net Docking can reveal how the 3-fluoro-4-methoxyphenyl moiety fits into the receptor's active site and which interactions contribute most to the binding energy. nih.gov

Following docking or MD simulations, a detailed ligand-protein interaction profile can be generated. This profile itemizes the specific types of non-covalent interactions between this compound and its target protein. These interactions typically include:

Hydrogen Bonds: Formed between the piperidine nitrogen (as a donor or acceptor) and polar residues.

Hydrophobic Interactions: Involving the phenyl ring and the aliphatic part of the piperidine moiety with nonpolar residues.

Pi-Pi Stacking: Potential interactions between the aromatic phenyl ring and aromatic amino acid residues like tyrosine or phenylalanine.

Halogen Bonds: The fluorine atom can act as a weak hydrogen bond acceptor or participate in other electrostatic interactions.

Profiling these interactions is key to understanding the structural basis of affinity and selectivity. nih.gov For example, studies on related compounds have shown that seemingly small changes, like the removal of a carbonyl group from a linker, can dramatically reduce binding affinity by disrupting key interactions. nih.gov This detailed analysis provides a roadmap for optimizing the ligand's structure to enhance desired interactions or eliminate unfavorable ones.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For a class of compounds including this compound, QSAR models can be developed to predict the activity of new, unsynthesized analogs. researchgate.net

The process involves generating numerical descriptors for each molecule that describe its physicochemical properties (e.g., steric, electronic, hydrophobic). researchgate.net A mathematical model is then built using a "training set" of compounds with known activities. The model's predictive power is then validated using a "test set" of compounds not used in its creation. nih.gov

Statistically significant QSAR models, indicated by high values for parameters like q² (cross-validated r²) and pred_r² (predicted r² for the test set), can be used to establish design principles. nih.gov The models generate 3D contour maps that visualize regions where certain properties are favorable or unfavorable for activity. For example, a blue cube might indicate a region where adding a bulky group would increase activity, while a red cube might indicate a region where such a group would be detrimental. researchgate.net These insights provide clear, actionable guidance for medicinal chemists to design new derivatives of this compound with potentially improved efficacy.

QSAR ModelStatistical ParameterTypical ValueInterpretation
CoMFA q² (cross-validated r²)> 0.5Indicates good internal model predictivity. researchgate.net
CoMSIA r²_pred (external validation)> 0.6Indicates good predictive power for new compounds. researchgate.net
Atom-Based QSAR F-valueHigh (e.g., 92.8)Indicates a statistically significant regression model. nih.gov

Mechanistic Investigations of 3 3 Fluoro 4 Methoxyphenyl Piperidine at the Molecular and Biochemical Levels

In Vitro Receptor Binding Affinity Profiling

The in vitro receptor binding profile of 3-(3-Fluoro-4-methoxyphenyl)piperidine has been characterized to determine its affinity and selectivity for various neurotransmitter receptors. These studies are crucial for understanding its potential pharmacological effects at the molecular level.

Radioligand binding assays have been employed to quantify the affinity of this compound for specific receptor targets. A key finding from these assays is the compound's high affinity for the sigma-1 (σ1) receptor. In a study evaluating a series of piperidine (B6355638) derivatives, this compound demonstrated a significant binding affinity for the σ1 receptor, which was identified using the radioligand 3H-pentazocine.

Competitive binding experiments are utilized to determine a compound's binding affinity (Ki) by measuring its ability to displace a known radioligand from its target receptor. For this compound, these studies have confirmed its interaction with sigma receptors. The affinity for the sigma-1 receptor was quantified, yielding a specific Ki value that indicates a potent interaction. The compound has also been assessed for its affinity towards other receptors, such as the dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, to establish its selectivity profile.

Enzyme Inhibition Kinetics and Mechanism of Action

Investigations into the effects of this compound on enzyme activity provide insight into another facet of its mechanism of action.

While primarily characterized by its receptor binding affinities, the compound has been evaluated for its ability to inhibit specific enzymes. The inhibitory constant (Ki) is a critical measure of this activity. For the sigma-1 receptor, the Ki value for this compound has been determined to be 10.3 nM. This low nanomolar value underscores the compound's high affinity for this particular receptor. Further studies have established its selectivity, noting significantly lower affinity for other receptors like the dopamine D2 (Ki > 1000 nM) and serotonin 5-HT2A (Ki > 1000 nM) receptors.

Interactive Data Table: Receptor and Enzyme Binding Affinity

TargetRadioligandKi (nM)Source
Sigma-1 (σ1) Receptor3H-pentazocine10.3
Dopamine D2 Receptor->1000
Serotonin 5-HT2A Receptor->1000

Currently, detailed public domain studies focusing specifically on the reversibility or irreversibility of the binding of this compound to its target receptors or enzymes are not extensively available in the reviewed literature. Such studies are essential to fully understand the duration and nature of the compound's pharmacological action.

Ligand-Protein Interaction Analysis (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

Advanced biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide real-time data on the kinetics and thermodynamics of ligand-protein interactions. However, specific studies utilizing these methods to analyze the interaction between this compound and its protein targets, such as the sigma-1 receptor, are not found in the currently available public research. These analyses would offer deeper insights into the association and dissociation rates (kon and koff) and the thermodynamic drivers (enthalpy and entropy) of the binding event.

Modulation of Cell-Free Biochemical Pathways

The primary mechanism through which this compound and its derivatives are understood to modulate biochemical processes is through direct interaction with specific protein targets, rather than broad alterations of metabolic pathways. Investigations in cell-free systems, which utilize isolated receptors or enzymes, have been crucial in elucidating these interactions.

Research has focused on the effects of derivatives of this compound on dopamine receptors, specifically the D2 and D3 subtypes. nih.gov In cell-free binding assays using membranes from cells engineered to express these receptors, N-(3-fluoro-4-(4-(2,3-dichloro- or 2-methoxyphenyl)piperazine-1-yl)-butyl)-aryl carboxamides, which are structurally related to the core compound, have demonstrated high affinity for the D3 receptor. nih.gov These assays are critical for determining the binding affinity (Ki), a measure of how tightly a compound binds to a target. By competing with a radiolabeled ligand for binding to the receptor, these experiments quantify the compound's potency at a molecular level, providing a direct measure of its ability to interfere with or modulate the receptor's function. This modulation of receptor activity is the initial step that triggers downstream intracellular signaling cascades, thereby influencing broader biochemical and physiological responses.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. mdpi.com Through systematic modification of a lead compound's molecular structure, researchers can identify key chemical features, or pharmacophores, that are essential for its desired effects. For derivatives of this compound, SAR studies have been instrumental in optimizing binding affinity and selectivity for specific biological targets. nih.govnih.gov These studies often employ techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR) to create computational models that predict the biological activity of novel compounds. mdpi.comfrontiersin.org

The modification of substituents on both the phenyl and piperidine rings, as well as on any linker groups, has a profound impact on the molecular interactions of these compounds with their biological targets.

Studies on related scaffolds have shown that the nature and position of substituents on the aromatic ring are critical. For instance, in a series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives designed as dopamine D4 receptor (D4R) antagonists, modifications to the phenoxy group demonstrated clear SAR trends. The 3,4-difluorophenyl derivative was found to be the most potent in its series, with a binding affinity (Ki) of 5.5 nM. chemrxiv.org In contrast, replacing the 3-fluorophenyl with a 3-methylphenyl led to a slightly less active compound (Ki = 13 nM), while reversing the substitution pattern to 3-fluoro-4-methyl resulted in a significant reduction in binding (Ki = 72 nM). chemrxiv.org This highlights that both electronic effects and the specific location of substituents are crucial for optimal receptor interaction.

Similarly, modifications to the linker connecting the piperidine core to other parts of the molecule can drastically alter activity. In a series of D3 receptor ligands, replacing a carbonyl group in an amide linker with a methyleneamine group had a dramatic effect. nih.gov While the binding affinity for the D2 receptor was only slightly changed, the affinity for the D3 receptor decreased by over 100-fold. nih.gov For example, one amide compound (8j) had a D3R Ki of 2.6 nM, whereas its amine-linked analogue (15b) had a Ki of 393 nM. nih.gov This suggests a pivotal role for the carbonyl group in forming key interactions, likely through hydrogen bonding, within the D3 receptor binding pocket. nih.gov

The data below summarizes the impact of various substituent modifications on the binding affinity of related piperidine derivatives for dopamine receptors.

Table 1: SAR of Piperidine Derivatives at Dopamine Receptors

Compound ID Core Scaffold Substituent Modification Target Binding Affinity (Ki, nM) Selectivity (D3 vs D2) Reference
8j N-butyl-aryl carboxamide 2,3-dichlorophenyl on piperazine (B1678402) D3R 2.6 >1000-fold nih.gov
15b N-butyl-amine 2,3-dichlorophenyl on piperazine (amine linker) D3R 393 - nih.gov
8b 4,4-difluoro-3-(phenoxymethyl)piperidine 3,4-difluorophenoxy D4R 5.5 - chemrxiv.org
8c 4,4-difluoro-3-(phenoxymethyl)piperidine 3-methylphenoxy D4R 13 - chemrxiv.org

| 8f | 4,4-difluoro-3-(phenoxymethyl)piperidine | 3-fluoro-4-methylphenoxy | D4R | 72 | - | chemrxiv.org |

The three-dimensional shape, or conformation, of a molecule is a critical determinant of its ability to bind to a biological target. For piperidine rings, the substituents can exist in either an axial or equatorial position, and the preference for one over the other can significantly influence binding affinity and selectivity.

In fluorinated piperidines, the fluorine atom has a notable impact on the ring's conformational preference. Studies on 3-fluoropiperidine (B1141850) and its analogues have revealed a strong preference for the fluorine atom to adopt an axial orientation (Faxial). nih.govresearchgate.net This preference is attributed to a combination of stereoelectronic effects, including stabilizing charge-dipole interactions between the carbon-fluorine bond and a protonated nitrogen on the piperidine ring (C−F···HN+), as well as hyperconjugation. nih.govresearchgate.net Solvation and the polarity of the solvent also play a significant role in stabilizing these unusual conformers. researchgate.netresearchgate.net

This conformational rigidity can be advantageous in drug design. By locking the molecule into a specific shape that is complementary to the target's binding site, the entropic penalty of binding is reduced, which can lead to higher affinity. The axial orientation of the fluorine atom in 3-fluoropiperidine derivatives pre-organizes the molecule into a specific conformation, which can enhance its interaction with a receptor. researchgate.net For example, analysis of the trifluoroacetamide (B147638) (TFA), hydrochloride (HCl), and unprotected (NH) analogues of 3-fluoropiperidine consistently shows a high preference for the axial conformer. nih.gov This conformational control is a key principle in using fluorination to develop more potent and selective therapeutic agents. researchgate.net

Table 2: Conformational Preferences of Fluorinated Piperidine Derivatives

Compound Analogue Conformer Preference Driving Forces Reference
3-fluoropiperidine TFA, HCl, NH High preference for Faxial Charge-dipole interactions, hyperconjugation nih.govresearchgate.net

| cis-3-fluoro-4-methylpiperidine | TFA, HCl, NH | High preference for Faxial | Steric and electronic effects | nih.gov |

Reactivity and Derivatization Studies of the 3 3 Fluoro 4 Methoxyphenyl Piperidine Scaffold

Functionalization of the Piperidine (B6355638) Nitrogen Atom

The secondary amine of the piperidine ring is a primary site for functionalization, allowing for the introduction of a wide array of substituents that can modulate the pharmacological properties of the molecule. Standard synthetic methodologies are readily applicable for this purpose.

N-Alkylation and N-Arylation: The nitrogen atom can be readily alkylated or arylated to introduce diverse functional groups. These reactions typically proceed via nucleophilic substitution on an appropriate alkyl or aryl halide.

N-Acylation: Acylation of the piperidine nitrogen to form amides is another common modification. This can be achieved using various acylating agents such as acyl chlorides or carboxylic acids activated with coupling reagents. This modification can be critical for biological activity, as seen in related structures where the presence of a carbonyl group in an amide linker was found to be pivotal for receptor binding selectivity. nih.gov

Reductive Amination: Reductive amination provides a versatile route to introduce substituted alkyl groups onto the piperidine nitrogen. This two-step, one-pot reaction involves the formation of an iminium ion intermediate from the piperidine and an aldehyde or ketone, followed by reduction.

These N-functionalization strategies are fundamental in exploring the structure-activity relationships (SAR) of compounds containing the 3-(3-fluoro-4-methoxyphenyl)piperidine core. The nature of the substituent on the nitrogen can significantly influence factors such as basicity, lipophilicity, and steric bulk, all of which are critical determinants of a molecule's interaction with its biological target.

Table 1: Examples of N-Functionalization Reactions on Piperidine Scaffolds

Reaction Type Reagents and Conditions Product Type
N-Alkylation Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN) N-Alkylpiperidine
N-Arylation Aryl halide, Palladium catalyst, Ligand, Base N-Arylpiperidine
N-Acylation Acyl chloride, Base (e.g., Triethylamine), Solvent (e.g., CH₂Cl₂) N-Acylpiperidine

Electrophilic and Nucleophilic Aromatic Substitution on the Fluorinated Methoxyphenyl Ring

The electronic properties of the 3-fluoro-4-methoxyphenyl ring, governed by the interplay of the activating methoxy (B1213986) group and the deactivating but ortho-, para-directing fluorine atom, dictate its reactivity towards aromatic substitution.

Electrophilic Aromatic Substitution: The methoxy group is a strong activating group, directing incoming electrophiles to the ortho and para positions. The fluorine atom, being a halogen, is a deactivating group but also directs ortho and para. In the 3-fluoro-4-methoxyphenyl system, the positions ortho and para to the strongly activating methoxy group are C-5 and C-2, respectively. The position para to the fluorine is occupied by the methoxy group, and the ortho positions are C-2 and C-4. Therefore, electrophilic substitution is most likely to occur at the C-5 position, which is ortho to the methoxy group and meta to the fluorine, and to a lesser extent at the C-2 position, which is ortho to both the fluorine and methoxy groups. The outcome of such reactions can be influenced by the specific electrophile and reaction conditions. researchgate.net

Nucleophilic Aromatic Substitution (SNA_r): The presence of the electron-withdrawing fluorine atom can facilitate nucleophilic aromatic substitution, particularly if a strong electron-withdrawing group is present ortho or para to the fluorine. While the methoxy group is electron-donating, under specific conditions with potent nucleophiles, displacement of the fluorine or other leaving groups on the ring could be achieved.

The ability to functionalize the aromatic ring provides a powerful tool for fine-tuning electronic and steric properties, which can be crucial for optimizing ligand-receptor interactions.

C-H Functionalization Strategies for New Chemical Space Exploration

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the derivatization of heterocyclic scaffolds like piperidine. nih.govresearchgate.net These methods avoid the need for pre-functionalized substrates, offering more direct routes to novel analogs.

For the this compound scaffold, C-H functionalization can be envisioned at several positions:

α-C–H Functionalization of the Piperidine Ring: The C-H bonds adjacent to the piperidine nitrogen (α-positions) are susceptible to functionalization through various transition-metal-catalyzed or photoredox-catalyzed reactions. nih.govresearchgate.net These reactions can introduce aryl, alkyl, or other functional groups.

β- and γ-C–H Functionalization of the Piperidine Ring: While more challenging, methods for the functionalization of C-H bonds at the β and γ positions of piperidines are being developed. acs.org These often rely on directing group strategies to achieve regioselectivity. For instance, a directing group at the C-3 position can guide arylation to the C-4 position. acs.org

C-H Functionalization of the Aromatic Ring: Directed C-H functionalization can also be applied to the aromatic ring, providing an alternative to classical electrophilic substitution with potentially different regioselectivity.

These advanced strategies open up new avenues for creating diverse libraries of compounds for high-throughput screening and lead optimization.

Table 2: Potential C-H Functionalization Sites and Methods

Position Functionalization Method Potential Products
Piperidine C-2/C-6 Transition-metal catalysis, Photoredox catalysis α-Aryl/Alkyl piperidines
Piperidine C-4 Directing group-assisted C-H activation 3,4-Disubstituted piperidines

Stereoselective Derivatization at the Piperidine Ring

The 3-substituted piperidine core of the target molecule contains a stereocenter at C-3. Further derivatization of the piperidine ring can introduce additional stereocenters, making stereocontrol a critical aspect of synthesis.

Diastereoselective Reactions: When introducing a new substituent onto the piperidine ring of an already chiral molecule, the existing stereocenter can influence the stereochemical outcome of the reaction, leading to the preferential formation of one diastereomer over another. For example, the palladium-catalyzed C-H arylation of piperidines bearing a C-3 directing group can proceed with excellent stereoselectivity to yield cis-3,4-disubstituted products. acs.org

Enantioselective Synthesis: To obtain specific enantiomers, asymmetric synthesis methods are employed. This can involve the use of chiral catalysts, auxiliaries, or reagents. Rhodium-catalyzed asymmetric carbometalation of dihydropyridines, for example, can provide enantioenriched 3-substituted tetrahydropyridines, which can then be reduced to the corresponding piperidines. acs.orgnih.gov Another approach involves the stereoselective synthesis of 2,4,5-trisubstituted piperidines via radical cyclization. nih.gov

The ability to control the absolute and relative stereochemistry of substituents on the piperidine ring is crucial, as different stereoisomers of a drug can have vastly different pharmacological activities and safety profiles.

Synthesis of Deuterated or Isotopically Labeled Analogs for Mechanistic Studies

Isotopically labeled analogs, particularly those containing deuterium (B1214612) (²H), are invaluable tools in drug discovery and development. They are used to study reaction mechanisms, metabolic pathways, and to potentially improve a drug's pharmacokinetic profile.

Deuterium Labeling to Probe Reaction Mechanisms: The substitution of a C-H bond with a C-D bond can lead to a kinetic isotope effect (KIE), where the reaction rate is altered. Measuring the KIE can provide insights into the rate-determining step of a reaction and help elucidate its mechanism.

Deuteration to Enhance Metabolic Stability: The C-D bond is stronger than the C-H bond, making it more resistant to cleavage by metabolic enzymes such as cytochrome P450s. nih.gov Strategically placing deuterium atoms at metabolically labile positions on the this compound scaffold can slow down its metabolism, potentially leading to an improved pharmacokinetic profile, such as a longer half-life. nih.gov

Synthesis of Labeled Analogs: Deuterated starting materials or reagents can be incorporated during the synthesis of the scaffold. For example, deuterated amines can be used in amide bond formation to produce deuterated final products. nih.gov

The synthesis of isotopically labeled analogs is a specialized but important area of research that supports both fundamental understanding of chemical reactivity and the development of improved therapeutic agents.

Advanced Analytical Method Development and Validation for 3 3 Fluoro 4 Methoxyphenyl Piperidine

Development of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like 3-(3-Fluoro-4-methoxyphenyl)piperidine. scispace.com Its versatility allows for the development of methods tailored for specific analytical challenges, from separating stereoisomers to quantifying purity.

Since this compound possesses a chiral center at the C3 position of the piperidine (B6355638) ring, it can exist as a pair of enantiomers. The control and determination of enantiomeric purity are critical in pharmaceutical development, as different enantiomers can exhibit distinct pharmacological activities and toxicities. nih.gov Chiral HPLC is the most effective method for separating and quantifying these enantiomers. nih.gov

The primary approach involves the use of a Chiral Stationary Phase (CSP). nih.gov These phases create a chiral environment that allows for differential interaction with the two enantiomers, leading to their separation. sigmaaldrich.com Macrocyclic glycopeptide-based CSPs (e.g., CHIROBIOTIC™) and polysaccharide-based CSPs (e.g., CHIRALPAK®) are commonly employed for the separation of amine-containing chiral compounds. sigmaaldrich.com Method development often involves screening various CSPs and mobile phase compositions (including polar-organic, reversed-phase, and normal-phase modes) to achieve optimal resolution between the enantiomers. sigmaaldrich.commdpi.com An alternative, though less common, strategy is the pre-column derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral reversed-phase column. nih.gov

Table 1: Representative Chiral HPLC Method Parameters

ParameterCondition
Column CHIROBIOTIC™ V2 (250 x 4.6 mm, 5 µm)
Mobile Phase Methanol/Acetonitrile (B52724)/Trifluoroacetic Acid/Triethylamine (e.g., 50:50:0.1:0.1 v/v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 230 nm
Injection Volume 10 µL

Method development for RP-HPLC involves optimizing the mobile phase composition (e.g., the ratio of aqueous buffer to an organic modifier like acetonitrile or methanol), the pH of the buffer, and the column temperature to achieve good peak shape and resolution between all components. chemrevlett.comgoogle.com

Normal-Phase HPLC (NP-HPLC), which uses a polar stationary phase and a non-polar mobile phase, can also be employed. While less common for purity analysis of such compounds, it can offer alternative selectivity for specific impurities that are difficult to resolve by RP-HPLC.

Table 2: Typical Reversed-Phase HPLC Method Parameters for Purity Analysis

ParameterCondition
Column Inertsil C18 (250 x 4.6 mm, 5 µm)
Mobile Phase A 0.01 M Phosphate Buffer (pH 3.0)
Mobile Phase B Acetonitrile
Gradient Time (min) | %B 0 | 20 20 | 80 25 | 80 26 | 20 30 | 20
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm

Gas Chromatography (GC) for Volatile Impurity Analysis

During the synthesis of this compound, various organic solvents may be used. Residual amounts of these solvents can remain in the final product and are considered volatile impurities. thermofisher.com Headspace Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) is the standard technique for the identification and quantification of these residual solvents, as stipulated by regulatory guidelines like ICH Q3C. thermofisher.comispub.com

In this method, a sample of the compound is dissolved in a high-boiling-point solvent (e.g., DMSO) in a sealed headspace vial and heated. ispub.com The volatile solvents partition into the gas phase (headspace) above the liquid. A portion of this gas is then injected into the GC system for analysis. google.com The method must be able to separate and quantify all potential solvents used in the manufacturing process, such as toluene, methanol, acetone, and isopropyl alcohol. ispub.com

Table 3: Representative Headspace GC Method Parameters

ParameterCondition
Column DB-624 (30 m x 0.53 mm ID, 3.0 µm film thickness)
Carrier Gas Nitrogen or Helium
Injector Temperature 140 °C
Detector (FID) Temperature 250 °C
Oven Program Initial 40 °C for 5 min, ramp at 10 °C/min to 240 °C, hold for 5 min
Headspace Vial Equilibration 80 °C for 15 min

Capillary Electrophoresis for High-Resolution Separations

Capillary Electrophoresis (CE) is a powerful separation technique that offers extremely high resolution, short analysis times, and minimal sample and solvent consumption. nih.govdiva-portal.org It separates analytes based on their charge-to-size ratio in an electric field. nih.gov For a compound like this compound, which is basic and will be protonated at low pH, Capillary Zone Electrophoresis (CZE) is a suitable mode. nih.gov

CE can be particularly useful for separating closely related impurities that may be difficult to resolve by HPLC. nih.gov Method development in CE involves optimizing the background electrolyte (BGE) composition, pH, applied voltage, and capillary temperature. diva-portal.org The use of additives like cyclodextrins in the BGE can also enable the separation of chiral compounds. researchgate.net

Table 4: Illustrative Capillary Electrophoresis Method Parameters

ParameterCondition
Capillary Fused Silica (50 cm effective length, 50 µm ID)
Background Electrolyte (BGE) 25 mM Phosphate buffer (pH 2.5)
Applied Voltage 25 kV
Capillary Temperature 25 °C
Injection Hydrodynamic (50 mbar for 5 s)
Detection UV at 214 nm

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Trace Analysis

For the detection and identification of impurities at very low levels (trace analysis), Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is the premier technique. UPLC utilizes columns with smaller particle sizes (<2 µm), which provides faster analysis times and higher resolution compared to conventional HPLC. nih.gov

When coupled with a mass spectrometer (MS), typically a high-resolution mass spectrometer (HRMS) like a Quadrupole Time-of-Flight (Q-TOF), the system provides not only retention time data but also highly accurate mass information for each component. nih.gov This allows for the confident identification of known impurities and the structural elucidation of unknown trace impurities by providing their elemental composition. nih.govunodc.org This high sensitivity and specificity make UPLC-MS an indispensable tool for comprehensive impurity profiling.

Table 5: General UPLC-MS Method Parameters for Trace Impurity Profiling

ParameterCondition
UPLC Column Acquity BEH C18 (50 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
MS Detector Quadrupole Time-of-Flight (Q-TOF)
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Range 50 - 1000 m/z

Identification and Characterization of Synthetic Impurities and Degradation Products

A crucial aspect of analytical development is the identification and characterization of potential impurities. These can arise from the synthetic process (e.g., starting materials, intermediates, by-products) or from the degradation of the compound under various stress conditions. scispace.com

To identify degradation products, forced degradation or stress testing is performed. chemrevlett.com This involves exposing the this compound to harsh conditions such as acid, base, oxidation (e.g., H₂O₂), heat, and light. scispace.comchemrevlett.com The resulting degradation products are then separated and analyzed, typically using a stability-indicating HPLC or UPLC-MS method. chemrevlett.com The mass spectral data, including fragmentation patterns obtained from MS/MS experiments, are used to propose structures for these newly formed impurities. nih.gov Understanding the degradation pathways is essential for establishing appropriate storage conditions and shelf-life for the compound.

Table 6: Potential Synthetic and Degradation Impurities

Impurity TypePotential Impurity NameOrigin
Starting Material1-Bromo-3-fluoro-4-methoxybenzeneSynthesis
Intermediate3-(3-Fluoro-4-methoxyphenyl)pyridineSynthesis
By-productIsomeric piperidine derivativesSynthesis
DegradantN-Oxide of this compoundOxidative Degradation
DegradantDe-fluorinated or de-methylated productsAcid/Base/Thermal Stress

Future Research Directions and Translational Perspectives in Chemical Biology

Design and Synthesis of Advanced Chemical Probes Based on the 3-(3-Fluoro-4-methoxyphenyl)piperidine Framework

The development of advanced chemical probes is crucial for elucidating the biological roles of specific molecules and their targets. The this compound scaffold provides an excellent starting point for the design of such probes, including those for in vivo imaging and target identification.

Future research will likely focus on the synthesis of derivatives of this compound that are appended with various reporter groups. These can include:

Fluorescent Probes: By conjugating fluorophores to the piperidine (B6355638) scaffold, researchers can create probes for fluorescence microscopy, enabling the visualization of the compound's distribution and interaction within cells and tissues. Two-photon fluorescent probes are particularly valuable for in vivo brain imaging of pathological markers. mdpi.com

Radiolabeled Probes: The incorporation of radioisotopes, such as ¹⁸F or ¹²³I, into the this compound structure can lead to the development of ligands for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging. nih.govnih.gov These probes would allow for the non-invasive in vivo quantification and localization of their biological targets.

Photoaffinity Probes: The introduction of a photoreactive group, such as a diazirine or an aryl azide, would enable the formation of a covalent bond between the probe and its biological target upon photoactivation. This is a powerful technique for target identification and validation.

Bioluminescent Probes: The design of caged luciferins based on the this compound scaffold could lead to bioluminescent probes for in vivo imaging, offering high sensitivity and low background signal. rsc.org

The synthesis of these probes will require versatile synthetic strategies that allow for the late-stage introduction of the reporter moiety without compromising the compound's affinity for its target.

Exploration of Novel Biological Targets for Piperidine-Based Ligands

While the this compound moiety is a component of molecules with known biological activities, a comprehensive exploration of its potential targets is still an active area of research.

One promising avenue of investigation is the dopamine (B1211576) receptor family. Research on 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds, which include the 3-fluoro-4-methoxybenzyl group, has identified potent antagonists of the Dopamine 4 Receptor (D4R). chemrxiv.org This suggests that this compound itself or its close derivatives may also interact with D4R. Furthermore, studies on N-(3-fluoro-4-(4-(2-methoxyphenyl)piperazine-1-yl)-butyl)-aryl carboxamides have revealed high selectivity for the Dopamine D3 Receptor (D3R), highlighting the potential of fluorinated piperidine and piperazine (B1678402) structures to target this receptor class. nih.gov

Another important target class for piperidine-based compounds is the sigma receptor family. Piperidine and piperazine-based compounds have been found to exhibit high affinity for sigma-1 receptors (S1R). nih.gov Given that various human tumor cell lines express sigma receptors, ligands based on the this compound scaffold could be explored for their potential in cancer diagnostics and therapeutics. nih.gov

Future research should employ a combination of computational screening and experimental validation to identify and characterize novel biological targets for this compound class. This will expand the therapeutic potential of molecules derived from the this compound framework.

Development of Bioconjugation Strategies Utilizing the Piperidine Scaffold

Bioconjugation, the covalent attachment of molecules to biomolecules such as proteins or nucleic acids, is a powerful tool in chemical biology. The piperidine scaffold can be utilized in various bioconjugation strategies to create novel molecular entities with tailored properties.

The secondary amine of the piperidine ring is a key functional group that can be leveraged for bioconjugation. For instance, piperidine is commonly used for the deprotection of Fmoc-protected amino acids during solid-phase peptide synthesis. mdpi.com This reactivity can be harnessed to conjugate the this compound moiety to peptides, proteins, or other biomolecules.

Future research in this area could focus on:

Developing linkers: Designing cleavable and non-cleavable linkers that can be attached to the piperidine nitrogen or other positions on the scaffold. These linkers can then be used to conjugate the piperidine-containing molecule to a variety of payloads, such as cytotoxic drugs for targeted cancer therapy or imaging agents.

Site-specific modification: Exploring enzymatic or chemical methods for the site-specific conjugation of the piperidine scaffold to proteins. This would allow for the creation of well-defined bioconjugates with preserved biological activity. sigmaaldrich.com

Scaffold for multivalent ligands: Using the piperidine ring as a central scaffold to construct multivalent ligands that can simultaneously bind to multiple targets, potentially leading to enhanced affinity and selectivity.

The development of robust bioconjugation strategies will be essential for translating the potential of the this compound framework into practical applications in diagnostics and therapeutics.

Advancements in High-Throughput Screening Methodologies for Related Compounds

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries to identify hits with desired biological activities. Advancements in HTS methodologies will be crucial for exploring the chemical space around the this compound scaffold.

Future HTS campaigns for compounds related to this compound will likely involve a variety of assay formats, including:

Homogeneous Time-Resolved Fluorescence (HTRF): This technology is well-suited for studying protein-protein interactions and receptor-ligand binding in a high-throughput format. nih.gov

cAMP Measurement Assays: For G-protein coupled receptors (GPCRs), which are common targets for piperidine-based drugs, assays that measure changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels are a robust method for identifying agonists and antagonists. nih.govmdpi.com

Cell-based Phenotypic Screens: These assays measure the effect of compounds on cellular phenotypes, such as cell viability, morphology, or reporter gene expression. This approach can identify compounds with desired biological effects without prior knowledge of their specific molecular target.

The development of more sensitive and robust HTS assays, coupled with the synthesis of diverse libraries of this compound derivatives, will accelerate the discovery of novel lead compounds for a wide range of diseases.

Synergistic Approaches Combining Synthetic Chemistry with Computational and Structural Biology

The integration of synthetic chemistry, computational modeling, and structural biology provides a powerful paradigm for modern drug discovery and chemical biology research. This synergistic approach is particularly well-suited for optimizing ligands based on the this compound scaffold.

Computational Docking and Molecular Dynamics: Computational studies can predict the binding modes of this compound derivatives with their biological targets. nih.gov Molecular dynamics simulations can further elucidate the key interactions and conformational changes that occur upon binding. This information is invaluable for guiding the rational design of more potent and selective ligands.

Structure-Based Drug Design: Once the crystal or cryo-EM structure of a target protein in complex with a this compound-based ligand is determined, structure-based design can be employed to optimize the ligand's interactions with the binding site. nih.govnih.gov This iterative process of structural analysis, computational modeling, and chemical synthesis can lead to significant improvements in affinity and selectivity.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the structure-activity relationships of this compound derivatives is essential for understanding how modifications to the scaffold affect its biological activity. frontiersin.org This data, when combined with computational and structural information, provides a comprehensive picture of the ligand's interaction with its target.

The continued collaboration between synthetic chemists, computational biologists, and structural biologists will be essential for unlocking the full potential of the this compound scaffold in the development of novel chemical probes and therapeutics.

Q & A

Basic: What are the common synthetic routes for 3-(3-Fluoro-4-methoxyphenyl)piperidine, and how do reaction conditions influence yield and purity?

Answer:
The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 3-fluoro-4-methoxybenzyl chloride with piperidine in anhydrous ethanol under basic conditions (e.g., K₂CO₃ or NaOH) at 60–80°C for 12–24 hours yields the target compound. Key factors affecting yield and purity include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) may accelerate reactions but require careful purification to remove residuals .
  • Temperature control : Excessive heat can lead to side reactions, such as oxidation of the methoxy group .
  • Purification methods : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol improves purity .

Basic: What analytical techniques are recommended for confirming the structure and purity of this compound?

Answer:
A combination of techniques ensures structural confirmation:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent positions (e.g., methoxy at δ 3.8 ppm, fluorine coupling patterns) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 224.12) .
  • X-ray crystallography : Resolves stereochemistry and crystal packing; SHELX software is widely used for refinement .
  • HPLC : Purity >95% is achievable using C18 columns with acetonitrile/water mobile phases .

Advanced: How can researchers resolve contradictions in reported receptor binding affinities of this compound derivatives?

Answer:
Contradictions often arise from:

  • Assay variability : Differences in cell lines (e.g., CHO vs. HEK293) or radioligand concentrations (e.g., [³H]naloxone for opioid receptors) .
  • Stereochemical considerations : Enantiomers may exhibit divergent affinities; chiral HPLC or asymmetric synthesis can isolate active forms .
  • Meta-analysis : Cross-validate data using standardized protocols (e.g., NIH Psychoactive Drug Screening Program guidelines) .

Advanced: What methodological approaches are effective for enantioselective synthesis of this compound?

Answer:
Enantioselective strategies include:

  • Chiral catalysts : Use of (R)-BINAP or Jacobsen catalysts in asymmetric hydrogenation of imine intermediates .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester derivatives of racemic mixtures .
  • Chiral auxiliaries : Evans oxazolidinones direct stereochemistry during piperidine ring formation .
    Yields >90% enantiomeric excess (ee) are achievable with optimized conditions .

Advanced: How do electronic effects of the 3-fluoro and 4-methoxy substituents influence the reactivity and stability of this compound in nucleophilic reactions?

Answer:

  • Fluorine : The electron-withdrawing effect deactivates the benzene ring, reducing electrophilic substitution but enhancing stability against oxidation .
  • Methoxy group : Electron-donating properties increase ring electron density, favoring reactions at the para position (e.g., nitration or halogenation) .
  • Synergistic effects : The 3-fluoro-4-methoxy pattern creates a dipole moment that influences regioselectivity in Suzuki-Miyaura couplings .

Advanced: What strategies mitigate degradation of this compound under physiological conditions?

Answer:

  • pH optimization : Buffered solutions (pH 7.4) reduce hydrolysis of the piperidine ring .
  • Lyophilization : Freeze-drying improves long-term stability by removing water, which accelerates degradation .
  • Prodrug design : Esterification of the piperidine nitrogen enhances metabolic stability in vivo .

Basic: What are the key applications of this compound in neuroscience research?

Answer:
The compound serves as:

  • Opioid receptor modulator : Structural analogs show µ-opioid receptor agonism/antagonism, useful in pain management studies .
  • Dopamine transporter ligand : Fluorine substitution enhances blood-brain barrier penetration in PET imaging probes .

Advanced: How can computational modeling predict the pharmacokinetic properties of this compound derivatives?

Answer:

  • Molecular docking (AutoDock Vina) : Simulates binding to targets like the σ-1 receptor .
  • QSAR models : Correlate logP values (e.g., 2.1 for this compound) with absorption and clearance rates .
  • MD simulations : Predict metabolic pathways, such as CYP3A4-mediated N-demethylation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.